N-benzyl-N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide
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Overview
Description
N-BENZYL-N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry . The compound’s structure includes a benzyl group, a chlorophenyl group, and a methanesulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-BENZYL-N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves the condensation of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. Common solvents used in these reactions include ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, and mixtures of ethanol and glacial acetic acid . The reaction conditions often require heating to facilitate the formation of the Schiff base hydrazone.
Chemical Reactions Analysis
N-BENZYL-N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
N-BENZYL-N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules . These interactions can lead to inhibition or activation of specific pathways, depending on the target and the context of the reaction.
Comparison with Similar Compounds
N-BENZYL-N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE can be compared with other Schiff base hydrazones, such as:
N ′- [ (E)- (2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the phenyl ring.
N ′- [ (E)- (4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with a fluorophenyl group instead of a chlorophenyl group.
These comparisons highlight the unique properties of N-BENZYL-N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE, particularly its chlorophenyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C22H20ClN3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H20ClN3O3S/c1-30(28,29)26(16-18-5-3-2-4-6-18)21-13-9-19(10-14-21)22(27)25-24-15-17-7-11-20(23)12-8-17/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
InChI Key |
DKLLTJHDZKJIBC-BUVRLJJBSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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